Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C11H9NO4S |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
methyl 3-(furan-3-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H9NO4S/c1-15-11(14)9-8(3-5-17-9)12-10(13)7-2-4-16-6-7/h2-6H,1H3,(H,12,13) |
InChI Key |
ORKWJTXBLNERGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
Fundamental Synthetic Approaches
Core Thiophene Intermediate Synthesis
The synthesis universally begins with functionalized thiophene precursors. Methyl 3-aminothiophene-2-carboxylate serves as a critical intermediate, synthesized via the Gewald reaction. This two-step process involves:
- Cyclocondensation of 2-cyanoacetamide with elemental sulfur and aldehydes under basic conditions to form 2-aminothiophene derivatives.
- Esterification using methanol in the presence of catalytic sulfuric acid to yield the methyl ester.
Alternative routes employ methyl 3-(chlorosulfonyl)thiophene-2-carboxylate , synthesized by treating thiophene-2-carboxylic acid with chlorosulfonic acid. This intermediate facilitates nucleophilic substitution with amines or amides.
Amidation Strategies for Furan-3-Carboxamide Incorporation
The furan-3-carboxamide group is introduced via:
Direct Amide Coupling
Activation of furan-3-carboxylic acid using 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC) enables coupling with methyl 3-aminothiophene-2-carboxylate. Typical conditions involve dichloromethane or dimethylformamide (DMF) at 0–25°C, yielding 65–85% after silica gel chromatography.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 80°C, 30 min) accelerates the coupling reaction between methyl 3-(chlorosulfonyl)thiophene-2-carboxylate and furan-3-carboxamide derivatives, achieving 70–75% yields with reduced side products.
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Triethylamine or pyridine is critical for absorbing HCl byproducts during sulfonamide formation.
Table 1: Solvent Impact on Amidation Yield
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | HATU | 78 |
| DMF | 0 | DCC/DMAP | 82 |
| THF | 25 | EDC/HOBt | 68 |
Regioselectivity Control
Steric and electronic factors govern substitution patterns. The thiophene ring’s 3-position is preferentially functionalized due to reduced steric hindrance compared to the 2- and 5-positions. Computational studies suggest that electron-withdrawing groups (e.g., carboxylate) deactivate the thiophene ring, directing electrophiles to the 3-position.
Advanced Purification and Characterization
Alternative Synthetic Pathways
Industrial-Scale Considerations
Cost-Benefit Analysis of Reagents
HATU, while efficient, is prohibitively expensive for large-scale use (>$500/mol). Substituting cheaper activators like propane phosphonic acid anhydride (T3P) reduces costs by 40% with minimal yield loss.
Waste Stream Management
Sulfonic acid byproducts require neutralization with aqueous NaHCO3 before disposal. Solvent recovery systems (e.g., rotary evaporation followed by molecular sieves) reclaim >90% of DMF.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 3-(4-Ethoxybenzamido)Thiophene-2-Carboxylate ()
- Structure : Features a 4-ethoxybenzamido group at position 3.
- Synthesis: Likely involves coupling methyl 3-aminothiophene-2-carboxylate with 4-ethoxybenzoyl chloride.
Methyl 3-(3-(Trifluoromethyl)Benzamido)Thiophene-2-Carboxylate ()
- Structure : Substituted with a 3-(trifluoromethyl)benzamido group.
- Properties : The electron-withdrawing CF₃ group enhances electrophilic character, likely increasing metabolic stability in pharmaceutical applications .
Methyl 3-[(Sulfanylacetyl)Amino]Thiophene-2-Carboxylate ()
- Structure : Contains a sulfanylacetyl group.
- Synthesis: Prepared via reaction of methyl 3-aminothiophene-2-carboxylate with thioglycolic acid at 130°C under inert conditions.
- Unique Feature : The thioether linkage may confer redox activity or metal-binding capabilities .
Physical and Spectral Properties
Data from analogs suggest trends in melting points, solubility, and spectral signatures:
The furan-3-carboxamido group in the target compound is expected to exhibit IR peaks for C=O (~1680 cm⁻¹) and furan C-O-C (~1250 cm⁻¹), with ¹H NMR signals near δ 6.5–7.5 for furan protons.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via amidation of methyl 3-aminothiophene-2-carboxylate with furan-3-carbonyl chloride. Key steps include:
- Reacting methyl 3-aminothiophene-2-carboxylate with furan-3-carboxylic acid derivatives (e.g., acyl chlorides) in an inert atmosphere (N₂ or Ar) to prevent oxidation .
- Optimizing temperature (e.g., 130°C for analogous reactions) and solvent choice (e.g., neat conditions or DMF) to enhance reaction efficiency .
- Purification via reversed-phase HPLC using gradients like methanol-water (30%→100%) to isolate the product with ≥95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl ester group (δ ~3.8–4.0 ppm for ¹H; δ ~165–170 ppm for ¹³C) and furan carboxamido NH (δ ~10–12 ppm, broad) .
- IR Spectroscopy : Confirm amide C=O (~1650–1680 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹) stretching vibrations .
- HPLC-MS : Validate molecular weight (e.g., m/z calculated for C₁₂H₉NO₄S: 263.02) and purity .
Q. What are the recommended storage conditions and stability profiles for thiophene-2-carboxylate derivatives?
- Methodological Answer :
- Store at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .
- Stability tests: Monitor degradation via accelerated aging (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC to assess impurity profiles .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound?
- Methodological Answer :
- Use software like AutoDock Vina to dock the compound into target protein pockets (e.g., enzymes or receptors). Prioritize interactions:
- Furan and thiophene rings for π-π stacking with aromatic residues.
- Carboxamido group for hydrogen bonding .
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What strategies resolve contradictions in reported synthetic yields for analogous thiophene-2-carboxylate derivatives?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to identify side reactions (e.g., ester hydrolysis or undesired cyclization) .
- Catalyst Screening : Test bases (e.g., Et₃N) or coupling agents (e.g., EDC/HOBt) to improve amidation efficiency .
- Scale-Up Adjustments : Transition from batch to flow chemistry for better heat/mass transfer, reducing side products .
Q. How does the furan-3-carboxamido substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Furan’s electron-rich nature may enhance conjugation with the thiophene ring .
- Experimental Validation : Perform Hammett studies using substituted furan derivatives to correlate electronic effects with reaction rates (e.g., Suzuki couplings) .
Q. What are the challenges in achieving regioselective functionalization of the thiophene ring, and how can they be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
